Cas no 53-03-2 (Prednisone)

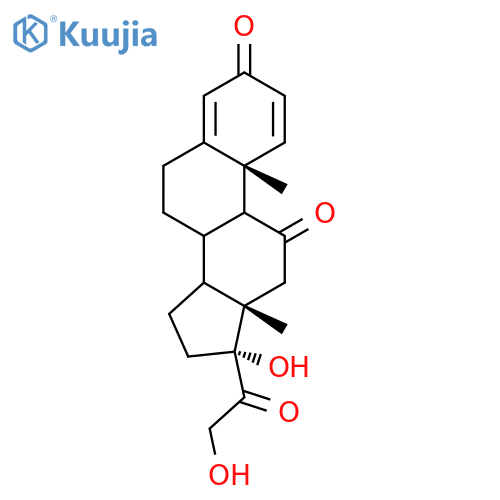

Prednisone structure

商品名:Prednisone

Prednisone 化学的及び物理的性質

名前と識別子

-

- prednisone

- 1,4-PREGNADIEN-17,21-DIOL-3,11,20-TRIONE

- 1,4-PREGNADIEN-17ALPHA,21-DIOL-3,11,20-TRIONE

- 1,4-PREGNADIENE-17ALPHA,21-DIOL-3,11,20-TRIONE

- 17ALPHA,21-DIHYDROXY-1,4-PREGNADIENE-3,11,20-TRIONE

- 17ALPHA,21-DIHYDROXYPREGNA-1,4-DIENE-3,11,20-TRIONE

- 1-CORTISONE

- 1-DEHYDROCORTISONE

- (8S,9S,10R,13S,14S,17R)-17-HYDROXY-17-(2-HYDROXY-ACETYL)-10,13-DIMETHYL-7,8,9,10,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHRENE-3,11-DIONE

- DEHYDROCORTISONE

- DELTA1-CORTISONE

- PREDNISON

- PREDNISONUM

- 1,2-Dehydrocortisone

- 1,4-pregnadiene-16-alpha,21-diol-3,11,20-trione

- 11,20-trione,17,21-dihydroxy-pregna-4-diene-3

- 11,20-trione,17,21-hydroxy-pregna-4-diene-3

- Ancortone

- Bicortone

- Colisone

- 17,21-Dihydroxypregna-1,4-diene-3,11,20-trione

- Prednisone Solution

- prednisone base

- Cortidelt

- -Cortisone

- Dacortin

- Decortancyl

- Decortisyl

- Dekortin

- Delta-Cortelan

- Deltacortisone

- Deltacortone

- Delta-E

- Deltasone

- Deltison

- Deltisone

- Deltra

- Di-Adreson

- Encorton

- Encortone

- Enkorton

- Hostacortin

- Metacortandracin

- Meticorten

- NSC 10023

- Paracort

- Prednizon

- Pregna-1,4-diene-3,11,20-trione, 17,21-dihydroxy-

- Rectodelt

- Supercortil

- Ultrac

- 1,4-Pregnadiene-17a,21-diol-3,11,20-trione

- Decortin

- Orasone

- Ultracorten

- Sterapred

- Prednilonga

- Cortan

- Liquid Pred

- Zenadrid

- Ultracortene

- Pronison

- Diadreson

- Panafcort

- Lisacort

- Servisone

- Prednidib

- Winpred

- Cotone

- Wojtab

- Panasol

- Adas

- .delta.1-Dehydrocortisone

- Cartancyl

- BRD-K85883481-001-08-3

- delta-1-Cortisone

- Parmenison

- Metrevet (Veterinary)

- MEGxm0_000443

- delta cortelan

- PREDNISONE [INN]

- Deltasone, Liquid Pred, Orasone, Adasone, Deltacortisone,Prednisone

- Nisona

- Prednicorm

- SK-Prednisone

- D0IL7L

- 1,21-diol-3,11,20-trione

- AI3-52939

- prednisone anhydrous

- Prednovister

- BRD-K85883481-001-25-7

- MLS002207083

- PREDNISONE [WHO-DD]

- HMS3259I09

- AS-11685

- CS-O-31011

- PREDNISONE (USP-RS)

- Q424972

- Retrocortine

- GB/T 24800.2-2009 41 Glucocorticoids 100 microg/mL in Methanol

- MLS002154191

- NCGC00090766-03

- In-Sone

- .delta.1-Cortisone

- Meticorten (TN)

- 53-03-2

- P1276

- Prednisonum (Latin)

- Prednicen-M

- Tox21_111014_1

- Deltisona

- PREDNISONE [EP MONOGRAPH]

- Predicorten

- NCGC00090766-01

- Prednisone (Adasone)

- Predniment

- Pred

- NCGC00259113-01

- Origen Prednisone

- Precort

- Perrigo Prednisone

- NCGC00254096-01

- Kortancyl

- SMR000718760

- NCGC00090766-07

- Lodtra

- DTXCID701185

- Dellacort A

- Pehacort

- Me-Korti

- Prednisone [USP:INN:BAN]

- delta1-Dehydrocortisone

- PREDNISONE (USP MONOGRAPH)

- SCHEMBL3288

- LMST02030180

- Delta-Dome

- (1S,2R,10S,11S,14R,15S)-14-hydroxy-14-(2-hydroxyacetyl)-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadeca-3,6-diene-5,17-dione

- Prestwick_405

- 1,4-Pregnadiene-17-alpha,21-diol-3,11,20-trione

- Zenadrid [veterinary]

- NSC10023

- 1, 2-Dehydrocortisone

- HY-B0214

- BRD-K85883481-001-04-2

- (1R,3aS,3bS,9aR,9bS,11aS)-1-hydroxy-1-(2-hydroxyacetyl)-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,5H,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-7,10-dione

- PREDNISONE (EP MONOGRAPH)

- Ofisolona

- Econosone

- HSDB 3168

- HMS2090J13

- Z756390288

- Panasol-S

- BCP09049

- Sone

- Predicor

- CCG-220077

- C07370

- Prestwick0_000077

- PREDNISOLONE IMPURITY B (EP IMPURITY)

- PREDNISONE [USP MONOGRAPH]

- DELTA(1)-CORTISONE

- SPBio_002214

- (8S,9S,10R,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione

- BPBio1_000323

- Pregna-1,4-diene-3,11,20-trione monohydrate, 17,21-dihydroxy-

- (8S,10R,13S,17R)-17-Hydroxy-17-(2-hydroxy-acetyl)-10,13-dimethyl-7,8,9,10,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,11-dione

- .delta.sone

- C21H26O5

- NCGC00090766-05

- Pronisone

- Tox21_111014

- XOFYZVNMUHMLCC-ZPOLXVRWSA-N

- SR-01000837536-3

- Prednisone, >=98%

- A07EA03

- DB00635

- DTXSID4021185

- ACon1_000297

- (8S,9S,10R,13S,14S,17R)-17-Hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,10,12,13,14,15,16,17-decahydro-3H-cyclopenta[a]phenanthrene-3,11(6H)-dione

- delta-Cortisone

- Deltadehydrocortisone

- Prednitone

- Prednisonum [INN-Latin]

- delta(sup 1)-Cortisone

- CHEMBL635

- AKOS005267096

- EN300-52605

- Prednisone, Pharmaceutical Secondary Standard; Certified Reference Material

- .delta.-E

- MLS001061265

- HMS3712O15

- Prednisone for peak identification, European Pharmacopoeia (EP) Reference Standard

- 1,4-Pregnadiene-17.alpha.,21-diol-3,11,20-trione

- PREDNISONE [VANDF]

- EINECS 200-160-3

- .delta. E

- VB0R961HZT

- SMR001227202

- PREDNISONE TABLETS (USP-RS)

- MFCD00003608

- HMS2231I24

- Nizon

- Prednisone [INN:BAN]

- Meticortelone (TN)

- PREDNISONE [IARC]

- PREDNISONE [MI]

- Dacorten

- Delta 1-Cortisone

- MLS001335908

- 1,2-DEHYDROCORTISONE DELTA (1)-CORTISONE

- 3en3hg4wsw

- WLN: L E5 B666 CV OV AHTTT&J A1 E1 FV1Q FQ

- Nurison

- .delta.(sup1)-Cortisone

- GTPL7096

- H02AB07

- Prednisone, European Pharmacopoeia (EP) Reference Standard

- .delta.-Cortone

- Prednisona [INN-Spanish]

- Predeltin

- Prednisone tablets

- AC-11112

- U 6020

- ACon0_000082

- NCI60_000008

- Prednicot

- NCGC00090766-02

- .delta.-Cortisone

- Delta E.

- KETEOCORT

- HMS2095O15

- Prednisone, British Pharmacopoeia (BP) Reference Standard

- Fiasone

- NSC-10023

- PREDNISONE [MART.]

- Prednisone [BAN:INN]

- BSPBio_000293

- prednison-

- MLS001304073

- Novoprednisone

- PRECORTAL

- delta(sup 1)-Dehydrocortisone

- HMS3884C04

- Prednisone, tested according to Ph.Eur.

- ?1-Dehydrocortisone; Dehydrocortisone; Prednisolone EP Impurity B; 17,21-Dihydroxypregna-1,4-diene-3,11,20-trione; 1,2-Dehydrocortisone; 1,4-Pregnadiene-17?,21-diol-3,11,20-trione

- SR-01000837536

- Prednisone Intensol

- Presone

- CCRIS 2646

- PREDNISONE (IARC)

- PREDNISOLONE IMPURITY B [EP IMPURITY]

- Prestwick3_000077

- HMS1568O15

- BDBM50550126

- s1622

- Pregna-1,11,20-trione, 17,21-dihydroxy-

- PREDNISONE [ORANGE BOOK]

- Tox21_201564

- Meticorten (Veterinary)

- Prednisona

- Prednisone, pharmaceutical secondary standard; traceable to USP, PhEur and BP

- AKOS007930684

- Apo-Prednisone

- delta-Cortone

- NCGC00090766-04

- PREDNISONE TABLETS [USP-RS]

- PREDNISONE [GREEN BOOK]

- Delta E

- PREDNISONE [USP-RS]

- Zenadrid (veterinary)

- UNII-VB0R961HZT

- (8xi,9xi,14xi)-17,21-dihydroxypregna-1,4-diene-3,11,20-trione

- Prednicort

- Pregna-1,11,20-trione, 17,21-hydroxy-

- Juvason

- Enkortolon

- DRG-0227

- Pregna-1,4-diene-3,11,20-trione, 17,21-hydroxy-

- Rayos

- CHEBI:8382

- HMS3039K07

- Adasone

- MLS002548880

- Lodotra

- NCI-CO4897

- NCI-C04897

- delta-1-Dehydrocortisone

- delta(Sup1)-Cortisone

- Prestwick1_000077

- Tox21_300196

- Promifen

- Meprosona-F

- Deltacortene

- PREDNISONE [HSDB]

- CAS-53-03-2

- NC00475

- Dellacort

- Fernisone

- PREDNISONE (MART.)

- DELTRA PRENOVIS

- Prestwick2_000077

- Incocortyl

- MLS001335907

- Prednisone(Adasone)

- LS-1325

- Prednisone, United States Pharmacopeia (USP) Reference Standard

- MLS002638114

- .delta.-Cortelan

- Prednisone (USP:INN:BAN)

- NS00007844

- Prednisona (INN-Spanish)

- Prednisonum (INN-Latin)

- BRD-K85883481-001-22-4

- Prednisone

-

- MDL: MFCD00003608

- インチ: 1S/C21H26O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-15,18,22,26H,3-4,6,8,10-11H2,1-2H3/t14-,15-,18+,19-,20-,21-/m0/s1

- InChIKey: XOFYZVNMUHMLCC-ZPOLXVRWSA-N

- ほほえんだ: O([H])[C@]1(C(C([H])([H])O[H])=O)C([H])([H])C([H])([H])[C@@]2([H])[C@]3([H])C([H])([H])C([H])([H])C4=C([H])C(C([H])=C([H])[C@]4(C([H])([H])[H])[C@@]3([H])C(C([H])([H])[C@@]21C([H])([H])[H])=O)=O

- BRN: 2065301

計算された属性

- せいみつぶんしりょう: 358.17808

- どういたいしつりょう: 358.178

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 26

- 回転可能化学結合数: 2

- 複雑さ: 764

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 6

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- ひょうめんでんか: 0

- 互変異性体の数: 27

- トポロジー分子極性表面積: 91.7

じっけんとくせい

- 色と性状: 白色または白色の結晶粉末

- 密度みつど: 1.3g/cm3

- ゆうかいてん: 236-238?°C(lit.)

- ふってん: 573.7°C at 760mmHg

- フラッシュポイント: 314.8°C

- 屈折率: 170 ° (C=0.5, Dioxane)

- あんていせい: Stable. Incompatible with strong oxidizing agents.

- PSA: 91.67

- LogP: 1.76580

- ようかいせい: 製品1 gはエタノール約150 ml、クロロホルム約200 mlに溶解し、メタノール、ジオキサンに微溶解し、水に極微溶解した。

- ひせんこうど: 169 º (c=0.5, dioxane)

- じょうきあつ: 1.51E-15mmHg at 25°C

- マーカー: 7722

Prednisone セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H361

- 警告文: P281

- WGKドイツ:3

- 危険カテゴリコード: R63

- セキュリティの説明: S36/37/39;S45

- RTECS番号:TU4154100

-

危険物標識:

- 危険レベル:IRRITANT

- リスク用語:R63

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

Prednisone 税関データ

- 税関データ:税関コード:2937210000

Prednisone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-52605-1.0g |

(1R,3aS,3bS,9aR,9bS,11aS)-1-hydroxy-1-(2-hydroxyacetyl)-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,5H,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-7,10-dione |

53-03-2 | 95% | 1.0g |

$1077.0 | 2023-02-10 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P29770-5g |

Prednisone |

53-03-2 | 5g |

¥399.0 | 2021-09-08 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P116562-1g |

Prednisone |

53-03-2 | 98% | 1g |

¥40.90 | 2023-09-01 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-UW483-1g |

17,21-Dihydroxypregna-1,4-diene-3,11,20-trione |

53-03-2 | 98% | 1g |

61.0CNY | 2021-08-03 | |

| DC Chemicals | DCAPI1232-250 mg |

Prednisone(Adasone) |

53-03-2 | >99% | 250mg |

$500.0 | 2022-02-28 | |

| TRC | P703780-10g |

Prednisone |

53-03-2 | 10g |

$ 176.00 | 2023-04-16 | ||

| ChemScence | CS-2159-5g |

Prednisone |

53-03-2 | 99.82% | 5g |

$198.0 | 2022-04-27 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1018-1 mL * 10 mM (in DMSO) |

Prednisone |

53-03-2 | 98.38% | 1 mL * 10 mM (in DMSO) |

¥148.00 | 2022-04-26 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci17142-50mg |

Prednisone |

53-03-2 | 98% | 50mg |

¥592.00 | 2023-09-09 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 054638-5g |

17,21-Dihydroxypregna-1,4-diene-3,11,20-trione |

53-03-2 | 5g |

552.0CNY | 2021-08-03 |

Prednisone サプライヤー

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

(CAS:53-03-2)Prednisone

注文番号:sfd15057

在庫ステータス:in Stock

はかる:200kg

清らかである:99.9%

最終更新された価格情報:Friday, 19 July 2024 14:37

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:53-03-2)Prednisone

注文番号:LE12914

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:08

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:53-03-2)泼尼松

注文番号:LE27051048

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 13:02

価格 ($):discuss personally

Prednisone 関連文献

-

Dirk Courtheyn,Jan Vercammen,Maureen Logghe,Hilde Seghers,Katia De Wasch,Hubert De Brabander Analyst 1998 123 2409

-

2. Dispersive micro-solid-phase extraction of hormones in liquid cosmetics with metal–organic frameworkYujuan Zhai,Na Li,Lei Lei,Xiao Yang,Hanqi Zhang Anal. Methods 2014 6 9435

-

Nicholas C. Pflug,Allison Kupsco,Edward P. Kolodziej,Daniel Schlenk,Lynn M. Teesch,James B. Gloer,David M. Cwiertny Environ. Sci.: Water Res. Technol. 2017 3 450

-

Yuji Wang,Jianhui Wu,Guifeng Kang,Ming Zhao,Lin Gui,Ning Li,Li Peng,Xiaoyi Zhang,Li Li,Shiqi Peng J. Mater. Chem. 2012 22 4652

-

Guifeng Kang,Yuji Wang,Jiawang Liu,Jianhui Wu,Ming Zhao,Guochun Li,Ning Li,Li Peng,Xiaoyi Zhang,Li Li,Nathan Mair,Shiqi Peng J. Mater. Chem. 2012 22 21740

推奨される供給者

Amadis Chemical Company Limited

(CAS:53-03-2)Prednisone

清らかである:99%

はかる:5g

価格 ($):188.0

atkchemica

(CAS:53-03-2)Prednisone

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ